

# Application Note: Experimental Profiling of N-benzyl-2-(2-chlorophenoxy)acetamide

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## Compound of Interest

**Compound Name:** *N*-benzyl-2-(2-chlorophenoxy)acetamide

**Cat. No.:** B5546423

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## Abstract & Compound Identity

**N-benzyl-2-(2-chlorophenoxy)acetamide** (CAS: 301678-58-0) is a bioactive small molecule belonging to the phenoxyacetamide class.[1] Structurally, it functions as a hybrid scaffold, combining the lipophilic 2-chlorophenoxy moiety (reminiscent of auxin mimics and certain ion channel modulators) with an N-benzylamide tail (a pharmacophore critical to the activity of anticonvulsants like Lacosamide).

This guide details the experimental protocols for synthesizing, solubilizing, and profiling this compound. Based on Structure-Activity Relationship (SAR) data of analogous N-benzylacetamides, this compound is a high-priority candidate for Voltage-Gated Sodium Channel (Nav) modulation (anticonvulsant/analgesic activity) and antimicrobial screening.

## Chemical Specifications

Property	Specification
IUPAC Name	N-benzyl-2-(2-chlorophenoxy)acetamide
CAS Number	301678-58-0
Molecular Formula	C <sub>15</sub> H <sub>14</sub> ClNO <sub>2</sub>
Molecular Weight	275.73 g/mol
Solubility	Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol, DMF
Structural Class	Aryloxyacetamide / Benzylamide

## Synthesis & Formulation Protocols

### Chemical Synthesis (Acyl Chloride Route)

Rationale: The direct coupling of 2-chlorophenoxyacetyl chloride with benzylamine is the most efficient pathway, minimizing side reactions compared to carbodiimide coupling.

Reaction Scheme: 2-Chlorophenoxyacetyl chloride + Benzylamine + Et<sub>3</sub>N → Product + Et<sub>3</sub>N·HCl

Protocol:

- Reagents:
  - 2-Chlorophenoxyacetyl chloride (1.0 equiv)
  - Benzylamine (1.0 equiv)
  - Triethylamine (Et<sub>3</sub>N) (1.2 equiv)
  - Dichloromethane (DCM) (Anhydrous)
- Procedure:
  - Dissolve benzylamine (10 mmol) and Et<sub>3</sub>N (12 mmol) in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

- Cool the solution to 0°C using an ice bath.
- Add 2-chlorophenoxyacetyl chloride (10 mmol) dropwise over 15 minutes.
- Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
- Work-up:
  - Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO<sub>3</sub> (2x), and brine.
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate under vacuum.
  - Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

## Formulation for Biological Assays

Rationale: The compound is highly lipophilic. Proper formulation is critical to prevent precipitation in aqueous buffers.

Stock Solution (100 mM):

- Dissolve 27.57 mg of compound in 1 mL of 100% DMSO.
- Store at -20°C. Stable for 3 months.

Working Solution (In Vitro):

- Dilute stock into assay buffer. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

Vehicle (In Vivo - IP Injection):

- Standard Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.
- Alternative: 0.5% Methylcellulose + 1% Tween 80 suspension (requires sonication).

## Application I: Anticonvulsant Screening (Nav Channel Modulation)

Scientific Basis: N-benzylamide derivatives (e.g., Lacosamide) act by enhancing the slow inactivation of voltage-gated sodium channels. The 2-chlorophenoxy group provides the necessary lipophilicity to penetrate the CNS and interact with the channel pore.

### In Vivo: Maximal Electroshock Seizure (MES) Test

Objective: To determine the ED<sub>50</sub> for preventing seizure spread, a hallmark of efficacy for generalized tonic-clonic seizures.

Protocol:

- Subjects: Male CF-1 mice (18–25 g).
- Dosing: Administer compound intraperitoneally (i.p.) at doses of 10, 30, 100, and 300 mg/kg (n=6 per group).
- Timepoint: Test at 0.5 h and 4.0 h post-injection to assess duration of action.
- Stimulus: Apply an electrical stimulus (50 mA, 60 Hz, 0.2 s duration) via corneal electrodes using a constant current shock generator.
  - Note: Apply a drop of 0.9% saline/electrolyte solution to eyes before electrode placement.
- Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.
  - Protection = No hindlimb extension > 90° relative to the body.

### In Vitro: Whole-Cell Patch Clamp (Nav1.2 / Nav1.6)

Objective: To validate the mechanism of action (Sodium Channel Blockade).

Protocol:

- Cell Line: HEK-293 cells stably expressing human Nav1.2 or Nav1.6.

- Recording Solution:
  - Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 10 mM HEPES (pH 7.3).
  - Intracellular (Pipette): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).
- Voltage Protocol (Slow Inactivation):
  - Hold cells at -100 mV.
  - Apply a conditioning prepulse (5 sec) ranging from -120 mV to -10 mV to induce slow inactivation.
  - Apply a test pulse (0 mV, 20 ms) to measure available current.
- Data Analysis:
  - Plot normalized current vs. prepulse voltage.
  - A leftward shift in the steady-state inactivation curve indicates enhancement of slow inactivation (Lacosamide-like mechanism).

## Application II: Antimicrobial Profiling

Scientific Basis: Phenoxyacetamide derivatives have demonstrated antifungal and antibacterial activity by inhibiting specific metabolic enzymes (e.g., Glucosamine-6-phosphate synthase).

### Minimum Inhibitory Concentration (MIC) Assay

Protocol:

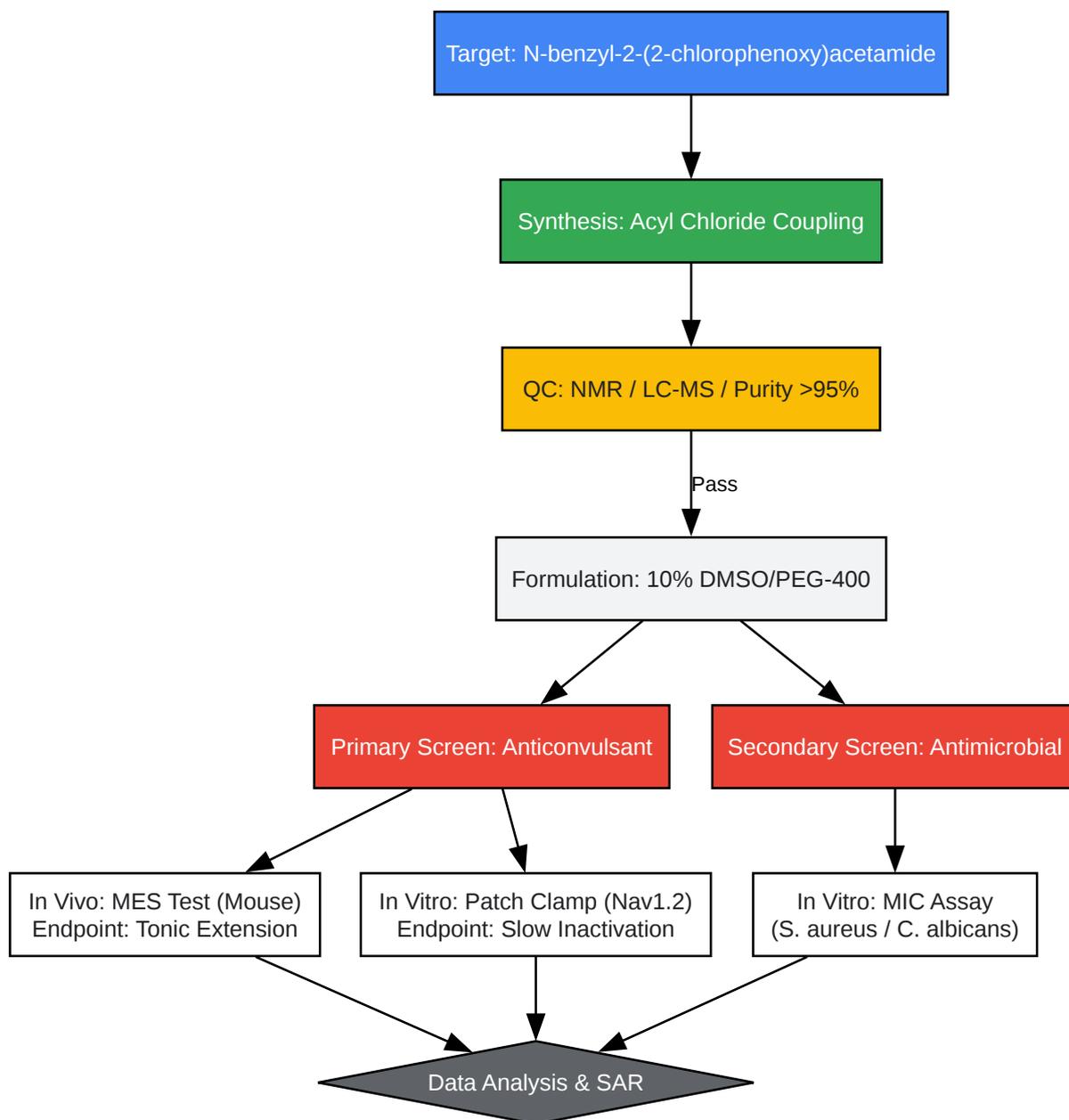
- Organisms: *S. aureus* (Gram+), *E. coli* (Gram-), *C. albicans* (Fungal).
- Method: Broth Microdilution (CLSI Standards).
- Procedure:

- Prepare serial 2-fold dilutions of the compound in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.
- Range: 0.5 µg/mL to 256 µg/mL.
- Inoculate with  
  
CFU/mL.
- Incubate at 37°C for 24h (bacteria) or 48h (fungi).
- Readout: The lowest concentration showing no visible growth is the MIC.

## Visualizations & Workflows

### Experimental Workflow Diagram

The following diagram illustrates the decision tree for profiling **N-benzyl-2-(2-chlorophenoxy)acetamide**, moving from synthesis to specific validation assays.



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Caption: Integrated workflow for the synthesis, formulation, and biological profiling of **N-benzyl-2-(2-chlorophenoxy)acetamide**.

## Summary of Expected Data

Based on the pharmacophore similarity to established bioactive acetamides, the following baseline data is expected for a successful candidate in this class:

Assay	Metric	Target Threshold for "Active" Status
MES Test (Mouse)	ED <sub>50</sub>	< 100 mg/kg (i.p.) <sup>[2]</sup>
Rotarod Toxicity	TD <sub>50</sub>	> 200 mg/kg (High Therapeutic Index)
Nav1.2 Electrophysiology	IC <sub>50</sub>	< 10 μM
Antimicrobial (MIC)	MIC	< 32 μg/mL (Specific strains)

## References

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- Sigma-Aldrich. Product Specification: **N-Benzyl-2-(2-chlorophenoxy)acetamide** (AldrichCPR). [Link](#)

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## Sources

- [1. N-BENZYL-2-\(2-CHLOROPHENOXY\)ACETAMIDE AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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